molecular formula C6H13NO B175710 (S)-Piperidin-2-ylmethanol CAS No. 41373-39-1

(S)-Piperidin-2-ylmethanol

Cat. No. B175710
CAS RN: 41373-39-1
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-LURJTMIESA-N
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Description

-(S)-Piperidin-2-ylmethanol, also known as SPM, is an organic compound consisting of a piperidine ring with a methyl group attached to the nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. SPM is used in the synthesis of drugs such as the anti-inflammatory agent naproxen, the anti-cancer agent dasatinib, and the anti-malarial compound artemisinin. It has also been used in the synthesis of other compounds such as the anti-fungal agent itraconazole, the anti-hypertensive agent losartan, and the anti-diabetic agent metformin.

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, related to (S)-Piperidin-2-ylmethanol, are found in various species of the Pinus genus and related genera. These compounds are known for their medicinal importance, particularly in Indian North-western Himalayas. Piperidine alkaloids, including (S)-Piperidin-2-ylmethanol derivatives, have been identified for their considerable medicinal significance, encompassing a wide range of therapeutic applications. Researchers have focused on the heterocyclic nucleus of piperidine for drug research, as its planar structure allows for diverse pharmacophoric modifications to produce new therapeutic profiles (Singh et al., 2021).

Piperine and Piperidine Derivatives

Piperine, a major principle of black pepper, has been extensively studied for its bioactivity, which includes antimicrobial action and a range of physiological effects beneficial for human health. Piperine's structure incorporates the piperidine ring, indicating the potential of (S)-Piperidin-2-ylmethanol as a scaffold for developing compounds with immunomodulatory, hepatoprotective, antioxidant, antitumor, and drug availability-enhancing characteristics. These properties highlight the therapeutic potential of piperine and, by extension, derivatives of (S)-Piperidin-2-ylmethanol for inclusion in health-enhancing medical formulations (Stojanović-Radić et al., 2019).

Therapeutic Applications of Piperazine Derivatives

Piperazine, a related compound featuring a six-membered nitrogen-containing heterocycle, has been identified in a plethora of drugs across various therapeutic uses, including antipsychotic, antihistamine, and anticancer agents. Modifications to the piperazine nucleus, closely related to (S)-Piperidin-2-ylmethanol, have shown significant impacts on the medicinal potential of resultant molecules. This highlights the flexibility and broad therapeutic applications of piperazine and, by analogy, (S)-Piperidin-2-ylmethanol derivatives (Rathi et al., 2016).

Antimycobacterial Activity

Compounds based on piperazine, including derivatives of (S)-Piperidin-2-ylmethanol, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the importance of piperazine as a critical building block in anti-TB molecule design, further emphasizing the potential of (S)-Piperidin-2-ylmethanol derivatives in addressing tuberculosis (Girase et al., 2020).

Solubility and Bioavailability Improvement Strategies

Recent research has focused on improving the solubility and oral bioavailability of piperine, a compound structurally related to (S)-Piperidin-2-ylmethanol. Various strategies, such as derivatives and analogue synthesis, particle size reduction, and lipid-based drug delivery systems, have been investigated to enhance the pharmacokinetic properties of piperine. These approaches could be applicable to (S)-Piperidin-2-ylmethanol derivatives, optimizing their therapeutic benefits (Salsabila et al., 2021).

properties

IUPAC Name

[(2S)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426188
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Piperidin-2-ylmethanol

CAS RN

41373-39-1
Record name (2S)-2-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41373-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-piperidin-2-yl]methanol
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